molecular formula C20H14O6S2 B2999138 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 929470-58-6

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No. B2999138
CAS RN: 929470-58-6
M. Wt: 414.45
InChI Key: AEARSJZYKJGODO-UNOMPAQXSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of the atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the benzenesulfonate group could potentially act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzenesulfonate group might make the compound more polar and therefore more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to benzofuran and sulfonyl derivatives have been explored for their antimicrobial properties. For instance, novel quinazolinone derivatives, including benzofuran and benzenesulfonate moieties, have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

Photodynamic Therapy for Cancer Treatment

Compounds incorporating thiophene and benzenesulfonate structures have been studied for their applicability in photodynamic therapy (PDT). A zinc phthalocyanine derivative, with properties conducive to Type II photosensitization, was investigated for its potential in treating cancer through PDT, demonstrating the importance of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Research on sulfonyl and oxazole derivatives, such as 1,4-Ph(OX)2(Ts)2, highlights their effectiveness as corrosion inhibitors for metals in acidic environments. These findings indicate potential industrial applications in protecting materials against corrosion (Ehsani et al., 2014).

Nonlinear Optical Properties

The investigation into thienyl-substituted pyridinium salts, including sulfonyl derivatives, for their second-order nonlinear optical (NLO) properties underlines the role of such compounds in developing materials for optical technologies. These materials could be useful in applications requiring frequency doubling or modulation of light (Li et al., 2012).

Antiviral Agents

Studies on paeonol-phenylsulfonyl derivatives, specifically targeting Hepatitis B Virus (HBV) infection, reveal the potential of structurally related compounds as antiviral agents. This suggests possible pharmaceutical applications in developing new treatments for viral diseases (Huang et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, researchers might investigate ways to optimize its synthesis or modify its structure to enhance its properties .

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6S2/c1-24-13-4-7-16(8-5-13)28(22,23)26-14-6-9-17-18(11-14)25-19(20(17)21)12-15-3-2-10-27-15/h2-12H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARSJZYKJGODO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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